3-Nitrooxetane

Description

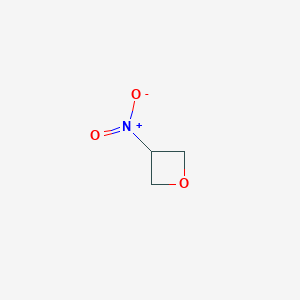

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitrooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3/c5-4(6)3-1-7-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRGTMVEHGHHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522637 | |

| Record name | 3-Nitrooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86632-92-0 | |

| Record name | 3-Nitrooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrooxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Nitrooxetane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a strained four-membered ether, has emerged as a motif of significant interest in medicinal chemistry and materials science.[1][2] Its incorporation into molecular scaffolds can enhance physicochemical properties such as solubility and metabolic stability, making it a valuable bioisostere for gem-dimethyl and carbonyl groups.[3] The introduction of a nitro group at the 3-position of the oxetane ring bestows unique electronic characteristics and opens avenues for further functionalization, particularly in the development of novel energetic materials and therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for accessing 3-nitrooxetane and its derivatives, detailed methodologies for their characterization, and insights into the underlying chemical principles that govern these processes.

The Strategic Importance of the this compound Scaffold

The compact, polar, and three-dimensional nature of the oxetane ring makes it an attractive component in modern drug design.[3] The electron-withdrawing properties of the nitro group at the 3-position can significantly influence the reactivity of the oxetane ring and the overall properties of the molecule. This substitution pattern is of particular interest in the field of energetic materials, where the combination of the strained oxetane ring and the explosophoric nitro group can lead to compounds with high energy density.[4] Furthermore, the nitro group can serve as a synthetic handle for the introduction of other functional groups, such as amines, which are pivotal in many biologically active compounds.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives is not without its challenges, primarily due to the inherent ring strain of the oxetane moiety and the reactive nature of nitrating agents. Direct nitration of the oxetane ring often leads to ring-opening reactions, yielding dinitrate byproducts.[2][5] Therefore, indirect methods are generally preferred.

Synthesis of the Core this compound Structure

A robust and reliable method for the synthesis of the parent this compound proceeds via a multi-step sequence starting from the readily available 3-hydroxyoxetane. This strategy avoids harsh acidic conditions that promote ring cleavage.

Workflow for the Synthesis of this compound:

Caption: Multi-step synthesis of this compound from 3-hydroxyoxetane.

Experimental Protocol: Synthesis of this compound

-

Tosylation of 3-Hydroxyoxetane: To a solution of 3-hydroxyoxetane in pyridine, cooled to 0 °C, is slowly added p-toluenesulfonyl chloride (TsCl). The reaction is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight. The product, 3-(tosyloxy)oxetane, is isolated by extraction and purified by column chromatography.

-

Azidation of 3-(Tosyloxy)oxetane: The tosylated oxetane is dissolved in dimethylformamide (DMF), and sodium azide (NaN3) is added. The mixture is heated to 80 °C for 12 hours. After cooling, the reaction mixture is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated to yield 3-azidooxetane.[6]

-

Reduction of 3-Azidooxetane: 3-Azidooxetane is dissolved in methanol and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, the reduction can be achieved using triphenylphosphine (PPh3) via the Staudinger reaction.[6] The resulting 3-aminooxetane is purified by distillation or chromatography.

-

Oxidation of 3-Aminooxetane: The 3-aminooxetane is dissolved in a chlorinated solvent, such as dichloromethane, and treated with m-chloroperbenzoic acid (m-CPBA). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The product, this compound, is then isolated and purified.[6]

Synthesis of 3,3-Dinitrooxetane

For applications requiring a higher energy output, 3,3-dinitrooxetane is a key target molecule. Its synthesis can be achieved through the oxidative nitration of 3-aminooxetane or via the reaction of oxetan-3-one with dinitrogen pentoxide.

Experimental Protocol: Synthesis of 3,3-Dinitratooxetane

A noteworthy precursor to energetic oxetanes is 3,3-dinitratooxetane, synthesized by the addition of dinitrogen pentoxide (N₂O₅) to oxetan-3-one.[6]

-

A solution of N₂O₅ in an inert solvent like dichloromethane is prepared.

-

Oxetan-3-one, dissolved in the same solvent, is added dropwise to the N₂O₅ solution at a low temperature (typically below 0 °C).

-

The reaction is stirred for several hours, and the product, 3,3-dinitratooxetane, is isolated by careful removal of the solvent.

This dinitrate can then potentially be converted to 3,3-dinitrooxetane, although this transformation requires careful handling due to the energetic nature of the compounds involved.

Synthesis of 3-(Nitromethylene)oxetane Derivatives

An alternative and highly versatile approach to functionalized energetic oxetanes involves the use of 3-(nitromethylene)oxetane as a building block. This intermediate is accessible through the condensation of oxetan-3-one with nitromethane.[7]

Workflow for the Synthesis and Derivatization of 3-(Nitromethylene)oxetane:

Caption: Synthesis of energetic derivatives from 3-(nitromethylene)oxetane.

The exocyclic nitroalkene functionality in 3-(nitromethylene)oxetane is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles, particularly nitrogen-rich heterocycles like tetrazoles and azides, to generate a diverse library of energetic compounds.[4]

In-Depth Characterization of this compound Derivatives

The unambiguous identification and characterization of this compound derivatives are paramount for ensuring their purity and for understanding their structural and electronic properties. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methine proton at the C3 position and the methylene protons at the C2 and C4 positions. The methine proton, being adjacent to the electron-withdrawing nitro group, will be shifted downfield. The methylene protons will exhibit complex splitting patterns due to coupling with each other and with the C3 proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, three distinct signals are expected. The carbon atom attached to the nitro group (C3) will be significantly deshielded and appear at a higher chemical shift. The equivalent C2 and C4 carbons will appear as a single peak at a lower chemical shift.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (C3-H) | 4.8 - 5.2 | Multiplet |

| ¹H (C2/C4-H) | 4.5 - 4.9 | Multiplet |

| ¹³C (C3) | 80 - 90 | CH |

| ¹³C (C2/C4) | 70 - 80 | CH₂ |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, the most characteristic absorption bands are:

-

Nitro Group (NO₂): Strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, typically appearing around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Oxetane Ring (C-O-C): A characteristic C-O-C stretching vibration for the strained four-membered ring, usually observed in the region of 950-1000 cm⁻¹.

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected, along with characteristic fragmentation patterns involving the loss of the nitro group (NO₂) and cleavage of the oxetane ring.

Table 2: Key Spectroscopic Data for Nitro-Containing Compounds

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Signal |

| IR Spectroscopy | Nitro (R-NO₂) | ~1550 cm⁻¹ (asymmetric stretch), ~1350 cm⁻¹ (symmetric stretch) |

| Mass Spectrometry | Nitro (R-NO₂) | Loss of NO₂ (46 m/z) |

| ¹³C NMR | Carbon attached to NO₂ | 80 - 90 ppm |

Safety and Handling Considerations

The synthesis and handling of this compound derivatives, especially those with multiple nitro or azido groups, require stringent safety precautions due to their potential as energetic materials.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. For compounds with high energetic potential, blast shields and remote handling may be necessary.

-

Scale: Initial syntheses should be performed on a small scale to assess the sensitivity of the compounds.

-

Stimuli Sensitivity: Avoid subjecting the compounds to mechanical shock, friction, and electrostatic discharge, as these can trigger decomposition.

-

Thermal Stability: The thermal stability of the compounds should be evaluated using techniques like Differential Scanning Calorimetry (DSC) to determine their decomposition temperatures.

Conclusion and Future Outlook

This compound derivatives represent a fascinating and challenging class of compounds with significant potential in both medicinal chemistry and the development of advanced energetic materials. The synthetic strategies outlined in this guide, which favor indirect methods to avoid ring-opening, provide a roadmap for accessing these valuable scaffolds. Comprehensive characterization using a suite of spectroscopic techniques is essential for confirming the structure and purity of these compounds. As research in this area continues, the development of even more efficient and safer synthetic routes, along with a deeper understanding of the structure-property relationships of these unique molecules, will undoubtedly lead to novel applications in a wide range of scientific disciplines.

References

- 1. rsc.org [rsc.org]

- 2. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to 3-Nitrooxetane: Synthesis, Properties, and Applications

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in modern medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional profile—makes it an attractive bioisosteric replacement for common functional groups like gem-dimethyl and carbonyls.[3][4] When functionalized with a nitro group, an exceptionally strong electron-withdrawing moiety, the resulting 3-nitrooxetane (CAS No. 86632-92-0) presents a fascinating, albeit underexplored, chemical entity. This guide provides a comprehensive analysis of this compound, consolidating the limited available literature with expert-driven predictions of its chemical and physical properties. We present detailed protocols for its synthesis, propose methods for its characterization, and discuss its potential as a versatile building block for researchers in drug discovery and materials science.

Introduction: The Strategic Value of the Oxetane Scaffold and Nitro Group

The strategic incorporation of small, strained rings into drug candidates has become a powerful tactic for modulating physicochemical properties.[5] The oxetane ring, in particular, offers a favorable balance of stability and useful reactivity. Unlike the more labile epoxide ring, the oxetane is generally stable under basic conditions but can be opened under acidic or Lewis acidic conditions, providing a handle for further synthetic elaboration.[6] Its inherent polarity can significantly enhance aqueous solubility and its rigid, puckered conformation can lock in bioactive conformations and provide three-dimensional exit vectors for fragment elaboration.[2][7]

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. This property makes adjacent protons acidic and the attached carbon atom susceptible to nucleophilic attack.[8] While often associated with energetic materials, nitroalkanes are versatile synthetic intermediates that can be reduced to primary amines or undergo various C-C bond-forming reactions, such as the Henry (nitro-aldol) reaction.[9] The combination of these two functionalities in this compound creates a unique building block with significant potential.

Synthesis of this compound

Direct experimental data on this compound is sparse, with the primary synthesis being reported in a 1983 study by Baum et al.[10] The route proceeds via the oxidation of 3-aminooxetane, which itself can be derived from 3-azidooxetane. The overall synthetic workflow is a multi-step process requiring careful control of reaction conditions.

Caption: Synthetic workflow for this compound from 3-(Tosyloxy)oxetane.

Experimental Protocol: Synthesis of this compound

Warning: This procedure involves energetic intermediates (azides) and strong oxidizers. All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield.

Step 1: Synthesis of 3-Azidooxetane from 3-(Tosyloxy)oxetane

-

To a solution of 3-(tosyloxy)oxetane (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-azidooxetane.[11]

-

Causality: The tosylate is an excellent leaving group, readily displaced by the highly nucleophilic azide ion in an Sₙ2 reaction. DMF is a suitable polar aprotic solvent for this transformation.

-

Step 2: Reduction of 3-Azidooxetane to 3-Aminooxetane

-

Dissolve 3-azidooxetane (1.0 eq) in methanol or ethyl acetate.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-aminooxetane. This intermediate is often used directly in the next step.

-

Causality: Catalytic hydrogenation is a standard and clean method for the reduction of azides to primary amines. The reaction proceeds with the evolution of nitrogen gas.

-

Step 3: Oxidation of 3-Aminooxetane to this compound [6]

-

Dissolve 3-aminooxetane (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.5-3.0 eq) in DCM dropwise to the cooled amine solution, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C and then warm to room temperature over several hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the meta-chlorobenzoic acid byproduct.

-

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

-

Causality: m-CPBA is a powerful oxidizing agent capable of converting primary amines directly to nitro compounds. The use of excess oxidant ensures complete conversion. The basic wash is critical to remove acidic components before purification.

-

Physical and Chemical Properties

As direct experimental data for this compound is not widely published, its properties are predicted based on the known characteristics of the parent oxetane ring and aliphatic nitro compounds.

| Property | Oxetane (Parent) | Nitromethane (Analog) | This compound (Predicted) | Reference(s) |

| Molecular Formula | C₃H₆O | CH₃NO₂ | C₃H₅NO₃ | |

| Molecular Weight | 58.08 g/mol | 61.04 g/mol | 103.07 g/mol | |

| Appearance | Colorless liquid | Colorless, oily liquid | Colorless to pale yellow liquid | [6],[12] |

| Boiling Point | 49-50 °C | 101.2 °C | > 150 °C (with potential decomposition) | [6],[12] |

| Density | 0.893 g/mL | 1.137 g/mL | ~1.3 - 1.4 g/mL | [6],[12] |

| Solubility | Soluble in water | Sparingly soluble in water (~10 g/100 mL) | Sparingly soluble in water, soluble in polar organic solvents | [13],[12] |

| Polarity | Polar | Highly Polar | Highly Polar | [13] |

Causality Behind Predictions:

-

Boiling Point: The high polarity imparted by the nitro group leads to strong dipole-dipole interactions, significantly increasing the boiling point compared to the parent oxetane.[13] However, like many nitroalkanes, it may be thermally unstable and prone to decomposition at higher temperatures.[14]

-

Density: The presence of the dense nitro group is expected to increase the density significantly over that of oxetane, likely exceeding that of water.[8]

-

Solubility: While the oxetane oxygen can act as a hydrogen bond acceptor, the overall molecule is larger and more hydrophobic than nitromethane, suggesting limited water solubility. It is expected to be readily soluble in solvents like acetone, ethyl acetate, and DCM.[13]

Chemical Reactivity

The reactivity of this compound is dictated by two key features: the strained four-membered ring and the electron-withdrawing nitro group.

-

Ring-Opening Reactions: The oxetane ring is susceptible to cleavage under acidic conditions.[6] Protons or Lewis acids will activate the ring oxygen, making the ring carbons electrophilic and vulnerable to attack by nucleophiles. This provides a pathway to 1,3-difunctionalized propane derivatives.

-

Acidity of α-Proton: The proton at the C3 position is alpha to the nitro group and is therefore acidic. It can be deprotonated by a suitable base to form a nitronate anion. This anion is a potent nucleophile, capable of participating in reactions like Michael additions and alkylations.[9]

-

Reduction of Nitro Group: The nitro group can be readily reduced to a primary amine (3-aminooxetane) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is fundamental for using this compound as a masked amino group.

Spectroscopic and Analytical Characterization (Predicted)

The following sections describe the expected spectroscopic signatures for this compound, which are crucial for its identification and characterization.

Caption: Predicted key spectroscopic features for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be complex due to the puckered, non-planar nature of the ring.

-

The four protons on the C2 and C4 carbons, adjacent to the oxygen, would appear as complex multiplets in the range of δ 4.5-5.0 ppm .

-

The single proton on the C3 carbon, bearing the nitro group, would be significantly deshielded and appear as a multiplet further downfield, likely in the δ 5.0-5.5 ppm range.

-

-

¹³C NMR:

-

The C2 and C4 carbons are expected to resonate around δ 70-75 ppm .

-

The C3 carbon, directly attached to the electron-withdrawing nitro group, will be the most downfield signal, predicted to be in the δ 80-85 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum should show strong, characteristic bands for the nitro group.

-

Asymmetric N-O Stretch: A very strong and sharp absorption band is expected around 1550 cm⁻¹ .[13]

-

Symmetric N-O Stretch: A second strong absorption should appear near 1370 cm⁻¹ .[13]

-

C-O-C Stretch: The characteristic ether stretch of the oxetane ring is expected around 980 cm⁻¹ .

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak at m/z = 103 may be observed. Key fragmentation pathways would likely include:

-

Loss of the nitro group: [M - NO₂]⁺ at m/z = 57 . This would be a very prominent fragment.

-

Ring fragmentation, such as the loss of ethylene (C₂H₄) via retro-[2+2] cycloreversion, leading to a fragment at m/z = 75 .

Applications in Research and Drug Development

The unique structural and electronic properties of this compound make it a compelling building block for medicinal chemistry and materials science.

-

Bioisosteric Replacement: The this compound moiety could serve as a polar, three-dimensional replacement for other functional groups. Its ability to act as a hydrogen bond acceptor (via the nitro oxygens) while maintaining a rigid core could be exploited in rational drug design.

-

Precursor to Novel 3-Substituted Oxetanes: As demonstrated in its synthesis, the nitro group is an excellent precursor to an amine. This allows this compound to serve as a stable, masked equivalent of 3-aminooxetane, a highly versatile building block used in the synthesis of kinase inhibitors and other therapeutics.

-

Energetic Materials: The high nitrogen and oxygen content, combined with the ring strain energy of the oxetane, suggests potential applications in the field of energetic materials, such as binders for propellants or explosives.[11]

Safety and Handling

This compound should be handled with extreme caution, as it combines the hazards of a strained cyclic ether with those of an energetic nitroalkane.

-

General Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, and heavy-duty gloves (e.g., neoprene or butyl rubber).

-

Thermal Stability: Avoid heating strongly. Nitroalkanes can decompose exothermically and may become explosive, especially if contaminated with acids or bases.[14] A differential scanning calorimetry (DSC) study is highly recommended to determine its thermal decomposition profile before any scale-up.[14]

-

Shock Sensitivity: Nitroalkanes can be shock-sensitive. Avoid friction, grinding, and impact. Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials (strong acids, bases, oxidizing agents, and reducing agents).

-

Toxicity: While specific toxicity data is unavailable, related nitroalkanes are considered harmful if inhaled, swallowed, or absorbed through the skin and are suspected carcinogens.[12] Treat this compound as a toxic substance.

-

Spill & Disposal: Have a spill kit rated for flammable polar liquids readily available. Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste according to institutional guidelines.

Conclusion

This compound stands at the intersection of two highly relevant areas of modern chemistry: the application of strained rings in drug discovery and the synthetic utility of nitro compounds. While direct experimental characterization remains limited, a robust profile of its properties and reactivity can be confidently predicted through expert analysis of its constituent parts. The synthetic route, though requiring careful handling of energetic intermediates, is accessible. The predicted spectroscopic signatures provide a clear roadmap for its identification. For the medicinal chemist, this compound offers a novel, polar, and rigid scaffold that serves as a gateway to a diverse range of 3-substituted oxetane derivatives. This guide provides the foundational knowledge and practical protocols necessary for researchers to begin exploring the full potential of this promising, yet underutilized, chemical building block.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 86632-92-0 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 86632-92-0|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. hmdb.ca [hmdb.ca]

- 8. Nitroethane(79-24-3) IR Spectrum [m.chemicalbook.com]

- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nitromethane - Wikipedia [en.wikipedia.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. hmdb.ca [hmdb.ca]

- 14. Boiling point of nitromethane is A 370K B 374K C 378K class 12 chemistry CBSE [vedantu.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding in 3-Nitrooxetane

This guide offers a comprehensive technical exploration of the molecular structure and bonding of 3-nitrooxetane, a fascinating heterocyclic compound with potential applications in energetic materials and medicinal chemistry. While direct experimental data on the detailed structure of this compound is limited, this document synthesizes information from its original synthesis, extensive data on related oxetane and nitroalkane compounds, and theoretical chemistry principles to provide a robust understanding for researchers, scientists, and drug development professionals.

Introduction: The Convergence of a Strained Ring and an Energetic Group

The this compound molecule presents a unique chemical architecture, combining the inherent ring strain and polarity of the oxetane ring with the potent electron-withdrawing and energetic characteristics of the nitro group. The oxetane moiety, a four-membered ether, has gained significant attention in medicinal chemistry for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2] Conversely, the nitro group is a well-known explosophore, rendering many nitro-containing compounds highly energetic.[3] The juxtaposition of these two functionalities in this compound suggests a molecule with a complex interplay of geometric constraints, electronic effects, and chemical reactivity.

This guide will delve into the synthesis, molecular geometry, bonding characteristics, and spectroscopic signatures of this compound, drawing upon foundational studies and extensive literature on analogous structures to build a detailed molecular portrait.

Synthesis of this compound

The synthesis of this compound was first reported by Baum et al. in 1983.[4] The synthetic route provides the basis for obtaining this key compound and is a critical first step in its characterization.

Synthetic Pathway

The preparation of this compound involves a multi-step process, which is a common strategy for the synthesis of substituted oxetanes. While the original paper provides the essential details, the following is a generalized workflow based on established oxetane synthesis methodologies.[2]

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A General Approach

The following protocol outlines a general procedure for the synthesis of a 3-substituted oxetane, which can be adapted for the synthesis of this compound based on the work of Baum et al.[4]

Step 1: Formation of the Oxetane Ring

-

Reactant Preparation: A suitable 1,3-diol precursor with a leaving group at the 3-position is prepared.

-

Cyclization: The diol is treated with a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) to facilitate an intramolecular Williamson ether synthesis, forming the oxetane ring.

-

Workup and Purification: The reaction mixture is quenched, and the crude product is extracted and purified, typically by distillation or column chromatography.

Step 2: Introduction of the Nitro Group

-

Nucleophilic Substitution: The 3-substituted oxetane, bearing a suitable leaving group, is reacted with a nitrite salt (e.g., sodium nitrite) in a polar aprotic solvent (e.g., DMF or DMSO).

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Isolation and Purification: Upon completion, the reaction mixture is worked up to remove the solvent and unreacted starting materials. The final product, this compound, is purified by column chromatography or distillation.

Molecular Structure and Bonding

The molecular structure of this compound is dictated by the geometry of the four-membered oxetane ring and the stereoelectronic properties of the nitro group.

The Oxetane Ring: A Puckered Conformation

Unlike the planar cyclobutane, the oxetane ring is known to adopt a puckered, or non-planar, conformation.[1][2] This puckering relieves some of the torsional strain arising from eclipsing interactions between adjacent methylene groups. The degree of puckering is influenced by the nature and position of substituents on the ring.[1]

| Parameter | Unsubstituted Oxetane | Substituted Oxetanes (Typical) |

| Puckering Angle | ~10-15° | Can be larger depending on substituent |

| C-O Bond Length | ~1.44 Å | ~1.43 - 1.45 Å |

| C-C Bond Length | ~1.54 Å | ~1.53 - 1.55 Å |

| C-O-C Bond Angle | ~92° | ~90 - 93° |

| C-C-C Bond Angle | ~87° | ~85 - 88° |

| Table 1: Typical geometric parameters of the oxetane ring. Data compiled from various sources on oxetane crystallography and computational studies.[1][2] |

For this compound, the presence of the bulky and electron-withdrawing nitro group at the C3 position is expected to influence the ring's conformation. A puckered conformation would be favored to minimize steric interactions between the nitro group and the ring protons.

Caption: A schematic representation of the puckered conformation of the this compound ring.

The Nitro Group: Geometry and Electronic Effects

The nitro group (NO₂) has a well-defined geometry, with the nitrogen atom and the two oxygen atoms forming a trigonal planar arrangement. The N-O bonds are equivalent and have a bond order of approximately 1.5 due to resonance.

The nitro group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This has a significant impact on the electronic properties of the this compound molecule, including the polarity of the C-N bond and the acidity of the proton at the C3 position.

| Parameter | Typical Value in Nitroalkanes |

| N-O Bond Length | ~1.22 Å |

| O-N-O Bond Angle | ~125° |

| C-N Bond Length | ~1.49 Å |

| Table 2: Typical geometric parameters of the nitro group in nitroalkanes.[5] |

The C-N bond in this compound connects the sp³-hybridized carbon of the oxetane ring to the sp²-hybridized nitrogen of the nitro group. This bond is polarized towards the nitrogen atom, contributing to the overall dipole moment of the molecule.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitro group.

-

N-O Asymmetric Stretch: A strong band is anticipated in the region of 1540-1560 cm⁻¹ .[6]

-

N-O Symmetric Stretch: Another strong band is expected around 1370-1390 cm⁻¹ .[6]

-

C-O-C Stretch: The ether linkage of the oxetane ring typically shows a stretching vibration in the 950-1050 cm⁻¹ region.

-

C-H Stretches: Absorptions due to the C-H stretching of the methylene groups in the oxetane ring will appear in the 2850-3000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would provide valuable information about the connectivity and stereochemistry of the molecule.

-

H3 Proton: The proton at the C3 position, being attached to the carbon bearing the electron-withdrawing nitro group, is expected to be significantly deshielded and appear as a multiplet at a relatively high chemical shift (likely in the δ 4.5-5.0 ppm range).

-

H2 and H4 Protons: The methylene protons at the C2 and C4 positions would appear as complex multiplets due to coupling with each other and with the H3 proton. Their chemical shifts would be in the typical range for oxetane ring protons, around δ 4.0-5.0 ppm .

¹³C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the three carbon atoms of the oxetane ring.

-

C3 Carbon: The carbon atom bonded to the nitro group (C3) would be significantly deshielded and appear at a lower field (higher ppm value) compared to the other two carbons.

-

C2 and C4 Carbons: The C2 and C4 carbons would have chemical shifts typical for carbons in a four-membered ether ring.

Raman Spectroscopy

Raman spectroscopy would be a complementary technique to IR for identifying the vibrational modes of this compound. The symmetric stretching vibration of the nitro group is often strong in the Raman spectrum.

Computational and Theoretical Insights

In the absence of extensive experimental data, computational chemistry provides a powerful tool to investigate the molecular structure and properties of this compound.[3]

Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), can be used to perform a conformational analysis of this compound to determine the most stable puckered conformation of the ring and the preferred orientation of the nitro group. Such calculations can provide precise bond lengths, bond angles, and dihedral angles.

Caption: A simplified workflow for the computational analysis of this compound.

Electronic Structure Analysis

Theoretical calculations can also provide insights into the electronic structure of this compound. Analysis of the molecular orbitals (HOMO and LUMO) can help in understanding its reactivity. The strong electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Reactivity and Potential Applications

The unique combination of a strained ether ring and an energetic nitro group suggests that this compound could exhibit interesting and useful reactivity.

-

Ring-Opening Reactions: The strained oxetane ring can be opened under acidic or nucleophilic conditions, providing a pathway to functionalized propanol derivatives.

-

Energetic Material Precursor: The high nitrogen and oxygen content, coupled with the inherent energy of the nitro group, makes this compound a potential precursor for the synthesis of more complex energetic materials.

-

Medicinal Chemistry Scaffold: While the nitro group itself can be a liability in drug design, the synthetic accessibility of this compound could allow for its conversion into other functional groups, such as amines, making it a useful building block for novel oxetane-containing drug candidates.

Conclusion

This compound is a molecule of significant interest due to its unique structural and electronic features. While a comprehensive experimental characterization of its molecular structure and bonding is yet to be fully elucidated in the public literature, a detailed understanding can be constructed through a combination of its known synthesis, analogy to well-studied oxetanes and nitroalkanes, and the application of modern computational methods. This guide provides a foundational framework for researchers and professionals, highlighting the key aspects of its synthesis, expected structural parameters, spectroscopic signatures, and potential for future applications. Further experimental and theoretical studies on this intriguing molecule are warranted to fully unlock its potential in various fields of chemistry.

References

The Nitro Group in Heterocyclic Chemistry: A Double-Edged Sword in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen-containing heterocycles form the structural backbone of a vast majority of pharmaceuticals, with some estimates suggesting their presence in over 75% of FDA-approved drugs[1][2]. Their prevalence is due to their metabolic stability and their ability to engage in crucial biological interactions, such as hydrogen bonding with DNA[2]. Within this vital class of compounds, the introduction of a nitro (–NO₂) group creates a unique chemical entity with profound implications for reactivity and biological activity. The nitro group is strongly electron-withdrawing and polar, properties that medicinal chemists have long exploited[3]. However, it is also frequently flagged as a "structural alert" due to concerns about toxicity, mutagenicity, and genotoxicity[4]. This guide provides a comprehensive exploration of the chemistry of nitro-containing heterocycles, delving into their synthesis, the nuanced reactivity imparted by the nitro moiety, and their critical, often paradoxical, role in modern medicine. We will examine how the same chemical properties that lead to toxicity concerns are harnessed for therapeutic benefit, particularly in the development of antimicrobial and anticancer agents[4][5].

Synthesis of Nitro-Containing Heterocycles: Strategic Incorporation of the Nitro Moiety

The synthesis of nitro-containing heterocycles requires strategic planning, as the powerful electron-withdrawing nature of the nitro group influences the reactivity of the entire molecule. Methodologies range from classical electrophilic nitration to modern, highly regioselective cyclization and functionalization reactions.

Classical Approach: Direct Electrophilic Nitration

Direct nitration, a quintessential electrophilic aromatic substitution (EAS) reaction, is a common method for introducing a nitro group onto a pre-existing heterocyclic ring. However, the outcome is highly dependent on the nature of the heterocycle.

-

Electron-Rich Heterocycles (e.g., Pyrrole): These systems are highly reactive towards electrophiles. The reaction proceeds readily, often under mild conditions, with substitution favoring the 2-position due to the formation of a more stable cationic intermediate where the positive charge can be delocalized over three atoms, including the nitrogen[6].

-

Electron-Deficient Heterocycles (e.g., Pyridine): The nitrogen atom in pyridine deactivates the ring towards electrophilic attack, making nitration significantly more difficult than for benzene and requiring harsh conditions (e.g., fuming H₂SO₄/HNO₃ at high temperatures). The reaction preferentially occurs at the 3-position, as attack at the 2- or 4-positions would lead to a highly unstable intermediate with a positive charge on the electronegative nitrogen atom[7].

Modern Synthetic Strategies: Building from Nitro-Functionalized Precursors

Modern organic synthesis often favors constructing the heterocyclic ring from precursors that already contain the nitro group. This approach offers greater control over regioselectivity and functional group tolerance.

A prominent strategy involves the use of β-nitrostyrenes and other nitroalkenes as versatile building blocks.[8] The nitro group activates the carbon-carbon double bond, making it an excellent Michael acceptor for the construction of various frameworks[9][10].

Experimental Protocol: Paal-Knorr Pyrrole Synthesis from a Nitro-Containing Precursor

This protocol describes a general, environmentally friendly method for synthesizing N-substituted pyrroles, which can be adapted from nitro-containing amines.

-

Reagents: 2,5-Dimethoxytetrahydrofuran, a primary amine (e.g., p-nitroaniline), and a catalytic amount of iron(III) chloride (FeCl₃).

-

Solvent: Deionized water.

-

Procedure:

-

To a solution of the amine (1.0 mmol) in water (5 mL), add 2,5-dimethoxytetrahydrofuran (1.1 mmol).

-

Add FeCl₃ (0.1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield the N-substituted pyrrole[11].

-

Causality: The Paal-Knorr reaction is an acid-catalyzed condensation. FeCl₃ acts as a mild Lewis acid catalyst in water. The reaction proceeds via the formation of a 1,4-dicarbonyl compound in situ, which then condenses with the primary amine to form the pyrrole ring. Using water as a solvent represents a green and economical approach[11].

References

- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Notes and Protocols: 3-Nitrooxetane as a Versatile Building Block in Medicinal Chemistry

Introduction to 3-Nitrooxetane: A Strategic Asset in Drug Design

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[1][2][3] Among the various functionalized oxetanes, this compound stands out as a highly versatile, yet underutilized, building block. Its electron-deficient nature and the synthetic versatility of the nitro group make it a valuable precursor for introducing the prized 3-aminooxetane moiety and other functionalities into complex molecular scaffolds. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound for researchers, scientists, and professionals in drug development.

The strategic value of this compound lies in its ability to be transformed into a variety of other functional groups, most notably the 3-aminooxetane group. The introduction of a 3-aminooxetane motif has been shown to improve drug-like properties by reducing lipophilicity (logD) and plasma protein binding, while increasing metabolic stability.[1] Furthermore, the oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a more polar and metabolically robust alternative.[1][4]

Synthesis of this compound: A Multi-step Approach

The most common route to this compound involves a three-step sequence starting from a commercially available precursor, which is first converted to 3-azidooxetane, followed by reduction to 3-aminooxetane, and subsequent oxidation to the target this compound.

Protocol 1: Synthesis of 3-Azidooxetane

The conversion of a suitable starting material with a good leaving group, such as a tosylate, to 3-azidooxetane is a standard nucleophilic substitution reaction. The azide functional group is introduced using sodium azide.

Materials:

-

3-(Tosyloxy)oxetane

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.

Procedure:

-

To a stirred solution of 3-(tosyloxy)oxetane (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 3-azidooxetane.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3-azidooxetane.

Protocol 2: Reduction of 3-Azidooxetane to 3-Aminooxetane

The reduction of the azide to the corresponding amine can be achieved through several methods, with catalytic hydrogenation being a common and clean approach. An alternative is the Staudinger reaction, which uses triphenylphosphine followed by hydrolysis.

Materials:

-

3-Azidooxetane

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure (Catalytic Hydrogenation):

-

Dissolve 3-azidooxetane (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 3-aminooxetane, which is often used in the next step without further purification.

Protocol 3: Oxidation of 3-Aminooxetane to this compound

The final step involves the oxidation of the primary amine to a nitro group. meta-Chloroperoxybenzoic acid (m-CPBA) is an effective reagent for this transformation.[1]

Materials:

-

3-Aminooxetane

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-aminooxetane (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (2.5-3.0 eq) in dichloromethane dropwise to the cooled amine solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Synthetic Applications of this compound

The synthetic utility of this compound primarily stems from its role as a stable precursor to the valuable 3-aminooxetane building block. Additionally, the electron-withdrawing nature of the nitro group activates the oxetane ring, opening possibilities for nucleophilic attack, although this reactivity is less explored.

As a Precursor to 3-Aminooxetane

The reduction of this compound is a straightforward and high-yielding method to access 3-aminooxetane. This transformation is pivotal, as 3-aminooxetanes are widely used in drug discovery to enhance the properties of lead compounds.

Table 1: Impact of 3-Aminooxetane Incorporation on Physicochemical Properties

| Parent Compound Functional Group | 3-Aminooxetane Analogue | Change in logD | Change in pKa | Reference |

| Isopropylamine | 3-Aminooxetane | -0.8 | -1.5 to -2.0 | [1] |

| Cyclobutylamine | 3-Aminooxetane | -0.6 | -1.0 to -1.5 | [1] |

As an Electrophile in Nucleophilic Substitution (A Note of Caution)

While the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, its displacement from an aliphatic, strained ring system like oxetane is not well-documented and likely requires harsh conditions that could lead to ring-opening. Therefore, direct nucleophilic substitution on this compound should be approached with caution. A more viable strategy would be to first reduce the nitro group to an amine, which can then be converted to a better leaving group (e.g., a diazonium salt) if direct functionalization at the 3-position is desired.

Ring-Opening Reactions: A Potential Pitfall

Due to the inherent ring strain of the oxetane, it is susceptible to ring-opening under strongly acidic or basic conditions. When working with this compound and its derivatives, it is advisable to use mild reaction conditions to preserve the four-membered ring.

Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

The primary application of this compound in medicinal chemistry is as a masked form of 3-aminooxetane. Once synthesized, 3-aminooxetane can be readily incorporated into molecular scaffolds via standard amine chemistry, such as reductive amination, amide bond formation, and nucleophilic substitution reactions.

Protocol 4: Reductive Amination with 3-Aminooxetane

This protocol describes a general procedure for the coupling of 3-aminooxetane with an aldehyde or ketone.

Materials:

-

3-Aminooxetane hydrochloride

-

Aldehyde or Ketone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the aldehyde or ketone (1.0 eq) in DCE or THF, add 3-aminooxetane hydrochloride (1.1 eq) followed by triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired N-substituted 3-aminooxetane.

Troubleshooting and Safety

-

Azide Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle with care. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

-

m-CPBA Handling: m-CPBA is a strong oxidizing agent and can be shock-sensitive. Store it in a refrigerator and handle it behind a safety shield.

-

Reaction Monitoring: The reactions involving these strained rings and energetic functional groups should be carefully monitored to avoid runaway reactions.

-

Purification: The polarity of oxetane-containing compounds can vary significantly. A range of solvent systems should be screened for optimal purification by column chromatography.

Conclusion

This compound serves as a valuable and versatile building block in medicinal chemistry, primarily as a stable and accessible precursor to the highly sought-after 3-aminooxetane moiety. The synthetic routes outlined in this guide provide a clear pathway to this important intermediate. By understanding its synthesis and reactivity, medicinal chemists can strategically employ this compound to introduce the beneficial oxetane motif into drug candidates, thereby enhancing their physicochemical and pharmacokinetic profiles. Further exploration of the direct reactivity of this compound may unveil even more synthetic possibilities in the future.

References

Application Notes & Protocols: Strategic Ring-Opening of 3-Nitrooxetane for Accelerated Drug Discovery

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique combination of properties—compactness, polarity, metabolic stability, and three-dimensionality—makes it an attractive bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyls.[3] This guide focuses on 3-nitrooxetane, a highly versatile and reactive building block. The potent electron-withdrawing nature of the C3-nitro group significantly activates the oxetane ring, facilitating regioselective ring-opening reactions with a diverse array of nucleophiles. This activation transforms the typically stable oxetane into a powerful electrophilic hub for constructing complex molecular architectures.[4]

This document provides an in-depth exploration of the mechanistic principles, detailed experimental protocols, and strategic considerations for leveraging this compound in drug discovery campaigns. We will cover reactions with key nitrogen, oxygen, and sulfur nucleophiles, offering researchers a practical guide to synthesizing valuable 1,3-difunctionalized intermediates.

The Underlying Chemistry: Mechanism of Activation and Ring-Opening

The synthetic utility of this compound is rooted in its electronic structure. The nitro group at the C3 position exerts a strong negative inductive effect (-I), polarizing the C-O bonds and rendering the β-carbon atoms (C2 and C4) highly electrophilic. This electronic activation dramatically lowers the energy barrier for nucleophilic attack compared to unactivated oxetanes, which often require harsh conditions or Lewis acid catalysis for ring cleavage.[5]

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks one of the electrophilic β-carbons, leading to the concerted cleavage of the adjacent C-O bond. This process relieves the inherent ring strain of the four-membered ring (approx. 106 kJ/mol), providing a strong thermodynamic driving force for the reaction.[5][6]

Given the symmetry of this compound, nucleophilic attack at C2 or C4 yields the same product. The result is a linear, three-carbon chain with the nucleophile at one terminus and a primary alcohol at the other, flanking the central nitro-substituted carbon.

Caption: General Sₙ2 mechanism for nucleophilic ring-opening of this compound.

Experimental Protocols: A Guide to Practice

The following protocols are designed to be robust and adaptable. They represent standard procedures that can be optimized for specific nucleophiles and desired scales.

General Workflow for Ring-Opening Reactions

A standardized workflow ensures reproducibility and safety. Key considerations include the choice of solvent, management of reaction temperature, and appropriate purification strategy.

Caption: Standardized experimental workflow for the synthesis of 1,3-difunctionalized compounds.

Protocol 1: Reaction with N-Nucleophiles (Amines)

The reaction of this compound with primary or secondary amines is a highly efficient method for synthesizing 3-nitro-1,3-amino alcohols. These products are valuable building blocks, particularly in the development of kinase inhibitors and other targeted therapies.[7]

-

Objective: To synthesize N-benzyl-2-nitro-3-hydroxy-2-(hydroxymethyl)propan-1-amine.

-

Causality: Ethanol is chosen as the solvent due to its ability to dissolve both the polar oxetane and the amine nucleophile. The reaction is typically exothermic; therefore, maintaining room temperature allows for controlled reactivity without requiring sub-ambient cooling. Refluxing can be used to accelerate the reaction with less reactive amines.

Materials & Equipment:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Ethanol (EtOH), anhydrous

-

Round-bottom flask with stir bar

-

Condenser (if refluxing)

-

TLC plates (silica gel)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (e.g., 117 mg, 1.0 mmol) and dissolve in anhydrous ethanol (5 mL).

-

Add benzylamine (e.g., 118 mg, 1.1 mmol) to the solution at room temperature with stirring.

-

Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours at room temperature. For less nucleophilic amines, the mixture can be heated to reflux (approx. 78°C).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1,3-amino alcohol.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reaction with S-Nucleophiles (Thiols)

Thiolates are excellent nucleophiles and react readily with this compound to form 3-nitro-1,3-thioethers. A weak base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion.

-

Objective: To synthesize 3-(benzylthio)-2-nitropropane-1-ol.

-

Causality: A polar aprotic solvent like acetonitrile (MeCN) is ideal as it dissolves the reactants and the base without participating in the reaction. Triethylamine (Et₃N) is a non-nucleophilic organic base strong enough to deprotonate the thiol but mild enough to avoid side reactions with the oxetane.

Materials & Equipment:

-

This compound (1.0 eq)

-

Benzyl mercaptan (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Acetonitrile (MeCN), anhydrous

-

Standard glassware and purification equipment as in Protocol 1.

Procedure:

-

In a round-bottom flask, dissolve this compound (117 mg, 1.0 mmol) and benzyl mercaptan (137 mg, 1.1 mmol) in anhydrous acetonitrile (5 mL).

-

Add triethylamine (121 mg, 1.2 mmol) to the solution at room temperature.

-

Stir the reaction mixture for 3-6 hours, monitoring by TLC.

-

Upon completion, remove the solvent in vacuo.

-

Perform an aqueous work-up: dissolve the residue in ethyl acetate (20 mL) and wash with saturated ammonium chloride solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography to yield the desired 1,3-thioether alcohol.

-

Characterize the structure using appropriate spectroscopic methods.

Summary of Reactivity and Conditions

The versatility of this compound allows for a broad range of transformations. The table below summarizes typical conditions and outcomes for various classes of nucleophiles.

| Nucleophile Class | Representative Nucleophile | Solvent | Base/Catalyst | Temperature | Product Type |

| Nitrogen | Aniline, Morpholine, Azide | EtOH, MeCN | None or Et₃N | RT to Reflux | 1,3-Amino Alcohol |

| Oxygen | Methanol, Phenol | MeOH, THF | H⁺ or NaOMe | RT to Reflux | 1,3-Ether Alcohol |

| Sulfur | Thiophenol, Sodium thiomethoxide | MeCN, DMF | Et₃N (for thiols) | 0°C to RT | 1,3-Thioether Alcohol |

| Carbon | Grignard Reagents, Organolithiums | THF, Et₂O | None | -78°C to 0°C | 1,3-Carbon-substituted Alcohol |

| Halogen | Lithium Bromide (LiBr) | Acetone | None | Reflux | 1,3-Bromo Alcohol |

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Incomplete Reaction | 1. Insufficient reactivity of the nucleophile. 2. Steric hindrance. | 1. Increase reaction temperature (heat to reflux). 2. Use a stronger base (e.g., NaH for thiols/alcohols) or a more polar solvent (e.g., DMF). |

| Low Yield | 1. Product decomposition. 2. Side reactions (e.g., polymerization). 3. Loss during work-up/purification. | 1. Run the reaction at a lower temperature. 2. Add the nucleophile slowly to the oxetane solution to avoid high local concentrations. 3. For water-soluble products, use continuous extraction or back-extract aqueous layers. |

| Formation of Byproducts | 1. Over-alkylation (for primary amines). 2. Elimination reactions. | 1. Use a larger excess of the amine nucleophile. 2. Ensure reaction conditions are not overly basic or heated for extended periods. |

Conclusion: A Gateway to Novel Chemical Space

This compound serves as a powerful and versatile electrophile, enabling the straightforward synthesis of diverse 1,3-difunctionalized building blocks. The protocols and principles outlined in this guide demonstrate the reliability and broad applicability of its ring-opening chemistry. For researchers in drug discovery, mastering these reactions provides a rapid and efficient entry point into novel chemical space, facilitating the generation of libraries with enhanced "drug-like" properties and accelerating the journey from hit identification to lead optimization.[7][8]

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes & Protocols: The Chemistry of 3-Nitrooxetane

Introduction: The Utility of a Strained, Electron-Deficient Scaffold

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its incorporation into molecular scaffolds can improve critical physicochemical properties such as aqueous solubility and metabolic stability while adding a desirable three-dimensional character without a substantial increase in molecular weight.[2] The 3-nitrooxetane derivative is a particularly interesting and reactive building block. The combination of inherent ring strain (approx. 25.5 kcal/mol) and the potent electron-withdrawing nature of the nitro group creates a highly activated system poised for specific chemical transformations.[2]

This guide provides detailed experimental protocols for two fundamental reactions of this compound: its reduction to the invaluable 3-aminooxetane synthon and the nucleophilic ring-opening to generate functionalized 1,3-propanediol derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying chemical logic, ensuring that researchers can adapt and troubleshoot these protocols effectively and safely.

PART I: Critical Safety & Handling Protocols

This compound combines the hazards of a strained ether with those of an aliphatic nitro compound. While specific data for this compound is scarce, prudent handling should be based on the known hazards of related substances like nitromethane and other nitroalkanes.[3][4]

Core Hazards:

-

Flammability: Nitroalkanes are flammable liquids and vapors. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]

-

Explosive Decomposition: Heating, shock, or friction can lead to explosive decomposition. This is a critical consideration, especially for distillation or reactions conducted at elevated temperatures. Never distill nitroalkanes to dryness. Risk of explosion is significantly increased if heated under confinement.[3]

-

Toxicity: Nitroalkanes are harmful if swallowed or inhaled. They are suspected carcinogens and may pose reproductive health risks.[5]

Mandatory Handling Procedures:

-

Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (confirm compatibility), and safety goggles with side shields.[6]

-

Ignition Sources: Exclude all sources of ignition, including open flames, hot plates, and non-intrinsically safe equipment. Use spark-proof tools and ensure proper grounding of containers and equipment to prevent static discharge.[3][5]

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and direct sunlight. Keep containers tightly closed. Store separately from strong acids, bases, and oxidizing agents.[3]

-

Spill & Waste: Absorb spills with an inert material (e.g., sand, vermiculite). Dispose of all waste in accordance with institutional and governmental regulations for hazardous chemical waste.

PART II: Experimental Protocols & Methodologies

Protocol 1: Reduction of this compound to 3-Aminooxetane Hydrochloride

The conversion of this compound to 3-aminooxetane is arguably its most important transformation, providing access to a highly sought-after building block in pharmaceutical research.[7][8] While catalytic hydrogenation over noble metals (e.g., Pd, Pt) is effective, it requires specialized high-pressure equipment.[9] The Béchamp reduction, using metallic iron in a mildly acidic medium, is a classic and highly effective alternative that is more accessible in a standard laboratory setting.[10][11] It often displays excellent chemoselectivity.

Caption: Experimental workflow for the reduction of this compound.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethanol (5-10 mL per mmol of substrate), and water (1-2 mL per mmol of substrate).

-

Reagent Addition: Add ammonium chloride (NH₄Cl, 5.0 eq) to the solution and begin vigorous stirring.

-

Heating: Heat the reaction mixture to 70-80 °C using a heating mantle and temperature controller.

-

Iron Addition: Once the reaction temperature is stable, add iron powder (<10 μm, 5.0 eq) portion-wise over 10-15 minutes. An exotherm may be observed. Causality: Portion-wise addition is crucial to control the initial exothermic reaction rate and prevent a dangerous thermal runaway.

-

Reaction Monitoring: Maintain the temperature and allow the reaction to stir vigorously. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

-

Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate. Trustworthiness: This step is critical for removing the inorganic byproducts. Incomplete washing will reduce the final yield.

-

Work-up: Concentrate the filtrate under reduced pressure to remove the solvent. To the resulting residue, add ethyl acetate and saturated aqueous sodium bicarbonate (NaHCO₃) solution to basify the mixture and extract the free amine. Separate the organic layer.

-

Extraction & Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-aminooxetane as a free base.

-

Salt Formation (Optional but Recommended): For improved stability and handling, dissolve the crude amine in diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white solid (3-aminooxetane hydrochloride) by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.

| Method | Reagents & Conditions | Advantages | Disadvantages & Considerations |

| Béchamp Reduction | Fe powder, NH₄Cl, EtOH/H₂O, 70-80 °C[1][10] | Inexpensive, operationally simple, good functional group tolerance, avoids high-pressure H₂. | Requires removal of iron byproducts, can be exothermic, may not be suitable for base-sensitive substrates. |

| Catalytic Hydrogenation | H₂ (50-500 psi), 10% Pd/C, EtOH or EtOAc, RT-50 °C[9][12] | High yielding, clean reaction, catalyst is easily removed by filtration. | Requires specialized high-pressure hydrogenation equipment (autoclave), Pd catalysts can be pyrophoric. |

| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, Methanol, Reflux[13] | Avoids high-pressure H₂, uses common lab equipment, generally fast and efficient. | Ammonium formate can decompose; catalyst and substrate compatibility must be checked. |

| Zinc Reduction | Zn dust, NH₄Cl, aq. EtOH, RT | Mild conditions, avoids strong acids. | Can be less efficient than iron; zinc waste must be managed. |

Protocol 2: Nucleophilic Ring-Opening of this compound

The strained oxetane ring is susceptible to cleavage by nucleophiles, a reaction typically promoted by Lewis or Brønsted acids which activate the ring by coordinating to the ether oxygen.[14][15] In this compound, the strong inductive effect of the nitro group further polarizes the C-O bonds, increasing the electrophilicity of the ring carbons (C2 and C4). Nucleophilic attack is expected to occur at these positions via an Sₙ2 mechanism.

-

Expert Insight (Regioselectivity): The attack will preferentially occur at the less sterically hindered carbon. For this compound, C2 and C4 are sterically equivalent. The product will be a 2-substituted-2-nitropropane-1,3-diol derivative. The reaction with strong nucleophiles may proceed without a catalyst, but weaker nucleophiles will likely require acid catalysis.[14]

Caption: Mechanism of acid-catalyzed amine ring-opening of this compound.

Note: This is a generalized protocol. Optimization of temperature, solvent, and catalyst may be required for specific substrates.

-

Reactor Setup: In a vial or round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or nitromethane (5-10 mL per mmol). Causality: Nitromethane can serve as both a polar solvent and a mild proton source, potentially facilitating the reaction even without a strong acid catalyst.[16][17]

-

Nucleophile Addition: Add the amine nucleophile (e.g., benzylamine, 1.1-1.5 eq).

-

Catalyst Addition (If necessary): If no reaction is observed at room temperature after several hours (monitor by TLC), a catalytic amount of a mild Lewis acid (e.g., In(OTf)₃, Sc(OTf)₃, 1-5 mol%) or a Brønsted acid (e.g., camphorsulfonic acid, 10 mol%) can be added. Trustworthiness: Start with mild conditions. Strong acids may lead to decomposition or polymerization.[15]

-

Heating: Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: The crude residue can be purified by silica gel column chromatography to isolate the desired ring-opened product, 2-((alkylamino)methyl)-2-nitropropane-1,3-diol.

| Nucleophile Class | Example | Expected Conditions | Product Type | Key Considerations |

| Amines | Benzylamine, Morpholine | Room temp to 60 °C; may require Lewis/Brønsted acid catalyst.[18] | Amino-nitro-diol | Basicity of the amine will influence reactivity. |

| Thiols | Thiophenol | Base catalysis (e.g., NaH, K₂CO₃) or Lewis acid. | Thioether-nitro-diol | Thiolates are strong nucleophiles and may not require acid catalysis. |

| Alcohols | Methanol | Requires strong acid catalysis (e.g., H₂SO₄, TsOH). | Ether-nitro-diol | Alcohols are weak nucleophiles; forcing conditions may be needed. |

| Organometallics | Phenylmagnesium bromide (PhMgBr) | Anhydrous THF, 0 °C to RT.[2][19] | Carbon-substituted-nitro-alcohol | Highly reactive; must be performed under inert atmosphere. The Grignard reagent will react with the nitro group if not controlled. |

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fishersci.com [fishersci.com]

- 4. nitrochemis.com [nitrochemis.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]